Home > Products > Screening Compounds P88839 > alpha-Conotoxin imi
alpha-Conotoxin imi - 156467-85-5

alpha-Conotoxin imi

Catalog Number: EVT-258436
CAS Number: 156467-85-5
Molecular Formula: C52H82N20O15S4
Molecular Weight: 1355.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-Conotoxin ImI (Gly-cys-cys-ser-asp-pro-arg-cys-ala-trp-arg-cys-NH2) is a small (12 amino acid) peptide toxin originally isolated from the venom of the vermivorous marine snail Conus imperialis [, , ]. It belongs to the alpha-conotoxin family, a group of disulfide-rich peptides known for their potent and specific antagonism of nicotinic acetylcholine receptors (nAChRs) [, , , ]. Alpha-Conotoxin ImI exhibits unique specificity for neuronal nAChRs, particularly the homomeric α7 subtype, making it a valuable tool for investigating the structure, function, and pharmacology of these receptors in the nervous system [, , , , , , ].

α-Bungarotoxin

Relevance: α-Bungarotoxin is frequently used as a tool to differentiate and study nAChR subtypes. While α-Bungarotoxin exhibits high affinity for muscle-type nAChRs and some neuronal nAChR subtypes like α7 and α9, it does not affect α-conotoxin ImI-sensitive nAChRs. This distinction underscores the unique binding profile of α-conotoxin ImI. [, , , , , , ]

α-Conotoxin GI

Relevance: Similar to α-conotoxin MI, α-conotoxin GI shares the α-conotoxin family characteristic with α-conotoxin ImI but diverges in target specificity. α-Conotoxin GI focuses on muscle-type nAChRs, while α-conotoxin ImI demonstrates selectivity for neuronal α7 and α9 nAChRs. [, ]

α-Conotoxin ImII

Relevance: Despite their structural similarity (sharing 9 out of 12 amino acids), α-conotoxin ImII and α-conotoxin ImI interact with distinct binding sites on the α7 nAChR. This unique feature makes α-conotoxin ImII a valuable tool for investigating the complex pharmacology of α7 nAChRs. [, ]

α-Conotoxin PnIA

Relevance: α-Conotoxin PnIA shares a similar target specificity with α-conotoxin ImI, focusing on neuronal α7 nAChRs. This shared affinity highlights the structural and functional diversity within the α-conotoxin family and their ability to target specific nAChR subtypes. [, , , , , ]

α-Conotoxin EpI

Relevance: The first eight residues of α-conotoxin EpI are identical to those in α-conotoxin ImI. This sequence similarity suggests a potential evolutionary relationship and provides a basis for understanding the structure-activity relationships within this toxin family. [, ]

α-Conotoxin MII

Relevance: α-Conotoxin MII highlights the diverse pharmacology within the α-conotoxin family. Unlike α-conotoxin ImI, which prefers α7 and α9 nAChRs, α-conotoxin MII exhibits high selectivity for α3β2 nAChRs. This distinction emphasizes the ability of these conotoxins to discriminate between different nAChR subtypes. [, ]

Methyllycaconitine (MLA)

Relevance: MLA serves as a pharmacological tool for investigating the functional roles of α7 nAChRs, similar to α-conotoxin ImI. [, , ]

Anatoxin-a

Relevance: Anatoxin-a is employed in research to activate specific nAChR subtypes. Its use in studies involving α-conotoxin ImI helps to elucidate the interplay between different nAChR subtypes and their downstream effects. []

[Sec(2,8)]ImI, [Sec(3,12)]ImI, and [Sec(2,3,8,12)]ImI

Relevance: These selenoconotoxin analogs offer improved stability against reduction and degradation compared to α-conotoxin ImI while retaining comparable biological activity. This enhanced stability makes them potentially advantageous for therapeutic applications targeting α7 nAChRs. []

[D12K]SIA

Relevance: The [D12K]SIA analog highlights the impact of introducing additional positive charges into α-conotoxin structures. This modification significantly increases the affinity for Torpedo californica nAChR, demonstrating a strategy to enhance potency and selectivity within the α-conotoxin family. While [D12K]SIA focuses on muscle-type nAChRs, the research findings provide insights for potentially modifying α-conotoxin ImI to target neuronal nAChRs with greater affinity. []

[A10L,D14K]PnIA

Relevance: The [A10L,D14K]PnIA analog showcases the potential for fine-tuning the selectivity of α-conotoxins. This analog exhibits increased affinity for specific α7-like anion-selective nAChR subtypes. Similar to [D12K]SIA, these findings suggest possible modification strategies to enhance the subtype specificity of α-conotoxin ImI. []

[Tyr10]ImI

Relevance: This analog investigates the role of the aromatic indole group in the tryptophan residue of α-conotoxin ImI. Despite the substitution, [Tyr10]ImI retains activity against the rat brain α7 acetylcholine receptor. This finding suggests that the indole ring of tryptophan 10 is not crucial for the biological activity of α-conotoxin ImI. []

Iodinated [Tyr10]ImI

Relevance: Iodination of [Tyr10]ImI introduces a heavier atom, potentially serving as a probe for structural studies or as a means to modify the pharmacological properties of the analog. Despite the modification, iodinated [Tyr10]ImI retains activity against the rat brain α7 acetylcholine receptor, indicating that the iodination does not abolish its binding capability. []

p-Benzoylbenzoyl derivative of iodinated [Tyr10]ImI

Relevance: This derivative explores the spatial tolerance of α-conotoxin ImI and its analogs. Despite the substantial N-terminal modification, the analog maintains activity against the rat brain α7 acetylcholine receptor, suggesting that the N-terminus can accommodate large substituents without significant loss of biological activity. []

Relevance: This modification investigates the influence of substituents at the Pro6 position on the binding affinity of α-conotoxin ImI to α7 nAChRs. Introduction of the 5-(R)-phenyl group at Pro6 significantly enhances both the binding affinity and antagonistic activity of the analog at α7 nAChRs compared to the native α-conotoxin ImI. This discovery highlights the potential for rationally designing α-conotoxin analogs with improved potency. []

Relevance: This analog further explores the impact of introducing a 5-(R)-phenyl substituent at the Pro6 position in a different α-conotoxin scaffold. While this specific analog's activity is not detailed in the provided research, it contributes to understanding the structure-activity relationships of Pro6 modifications in α-conotoxins targeting α7 nAChRs. []

Source

Alpha-Conotoxin ImI is sourced from the venom of cone snails, marine mollusks that utilize these peptides for predation and defense. The venom contains a diverse array of bioactive compounds, including various conotoxins that exhibit specific interactions with ion channels and receptors in prey organisms.

Classification

Alpha-Conotoxin ImI belongs to the class of conotoxins, which are small peptides characterized by their disulfide bond structures. It specifically falls under the category of alpha-conotoxins, which target nicotinic acetylcholine receptors. These peptides are classified based on their amino acid sequences and the specific receptors they interact with.

Synthesis Analysis

Methods

The synthesis of alpha-conotoxin ImI typically involves solid-phase peptide synthesis techniques, particularly using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids into a peptide chain while facilitating the introduction of modifications at specific positions within the sequence.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin-bound amino acid, where subsequent amino acids are added one at a time.
  2. Disulfide Bond Formation: Following the assembly of the peptide chain, oxidative folding is performed to form disulfide bonds, crucial for the stability and function of alpha-conotoxin ImI.
  3. Purification: The synthesized peptide is purified using high-performance liquid chromatography to isolate the desired product from byproducts and unreacted materials.
Molecular Structure Analysis

Structure

Alpha-Conotoxin ImI has a compact structure stabilized by three disulfide bonds. Its molecular formula is C₁₄H₁₉N₃O₄S₃, and it consists of 14 amino acids.

Data

  • Molecular Weight: Approximately 335 Da.
  • Disulfide Bonds: The arrangement of disulfide bonds is critical for maintaining its biological activity and specificity towards nicotinic acetylcholine receptors.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis and functionality of alpha-conotoxin ImI include:

  1. Peptide Bond Formation: During synthesis, peptide bonds are formed between amino acids.
  2. Oxidation Reactions: These reactions are essential for forming disulfide bonds from cysteine residues within the peptide.
  3. Binding Interactions: Alpha-Conotoxin ImI interacts with nicotinic acetylcholine receptors through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

Technical Details

The formation of disulfide bonds can be controlled through selective oxidation strategies to enhance yield and stability of the synthesized peptide. Techniques such as circular dichroism can be employed to analyze the folding and structural integrity post-synthesis.

Mechanism of Action

Process

Alpha-Conotoxin ImI exerts its effects by binding selectively to nicotinic acetylcholine receptors, particularly those containing the alpha-7 subunit. This binding inhibits receptor activation by acetylcholine, leading to a decrease in neurotransmitter release at synapses.

Data

Studies have shown that alpha-conotoxin ImI has a high affinity for these receptors, with binding studies indicating an inhibitory concentration (IC50) in the nanomolar range. The specificity and potency make it a valuable tool for studying cholinergic signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and other polar solvents due to its hydrophilic nature.

Chemical Properties

Applications

Scientific Uses

Alpha-Conotoxin ImI has significant applications in various fields:

  1. Neuroscience Research: Used as a tool to study nicotinic acetylcholine receptor function and signaling pathways.
  2. Pharmacology: Investigated for potential therapeutic applications in treating neurological disorders such as Alzheimer's disease due to its ability to modulate cholinergic activity.
  3. Drug Development: Serves as a lead compound for designing novel drugs targeting nicotinic receptors with improved specificity and potency.
Introduction to Alpha-Conotoxin ImI in Neuropharmacology

Discovery and Historical Context of Alpha-Conotoxin ImI

The discovery of α-CTx ImI emerged from pioneering research on Conus venom components in the early 1990s. Initial biochemical characterization identified it as a 12-amino acid peptide (Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Ala-Arg-Cys-NH₂) with two disulfide bonds, isolated from the venom ducts of Conus imperialis [5] [8]. Its first formal structural elucidation came in 1999 via solution NMR (PDB ID: 1CNL), revealing a compact, globular fold stabilized by the disulfide connectivity Cys²-Cys⁸ and Cys³-Cys¹² (Fig. 1) [5]. This established it as the prototypical α4/3-conotoxin due to its four residues in the first intercysteine loop (Cys²-Cys³: CC-S-D-P) and three residues in the second loop (Cys³-Cys⁴: R-C-A-A-A-R-C) [5] [10]. Unlike larger α-conotoxins, this compact framework proved ideal for receptor binding site mapping.

Table 1: Structural and Functional Characteristics of Alpha-Conotoxin ImI

PropertyDetail
Source OrganismConus imperialis (mollusk-hunting cone snail)
Peptide Length12 amino acids
Amino Acid SequenceGCCSDPRCAARC-NH₂ (disulfide bonds: Cys²-Cys⁸ and Cys³-Cys¹²)
Cysteine Framework4/3 (CC-X₄-C-X₃-C)
Primary nAChR TargetHomomeric α7 subtype
Binding Siteα7 subunit interface (competes with α-bungarotoxin)
Key Residues for ActivityAsp5, Pro6, Arg7 (Loop 1); Arg11, Arg12 (C-terminus)
NMR Structure (PDB: 1CNL)High-quality backbone (pairwise RMSD: 0.34 Å); nested β-turns conformation

Functionally, α-CTx ImI distinguished itself as the first small peptide ligand with high selectivity for the homomeric α7 nAChR subtype, exhibiting potent inhibition (IC₅₀ ~220 nM) in rat neuronal preparations [1] [8]. This contrasted sharply with muscle-type nAChRs or heteromeric neuronal subtypes (e.g., α3β4, α4β2), which remained largely unaffected at similar concentrations. Crucially, its binding site overlapped with that of α-bungarotoxin—a classical marker for α7 nAChRs—localized at the interface between adjacent receptor subunits [1] [8]. This competitive binding property immediately positioned α-CTx ImI as a precise molecular probe for α7 nAChR localization and function in the mammalian brain. The subsequent discovery of the closely related α-CTx ImII (differing by three amino acids: GCCSDPRCNVARC-NH₂) further illuminated ImI's uniqueness. Despite sharing similar α7 nAChR inhibitory potency and biological effects in vivo, ImII failed to compete with α-bungarotoxin binding. Functional studies confirmed that ImI and ImII acted at distinct microsites on the α7 receptor, establishing ImI as a probe for the canonical orthosteric binding cleft [1] [8]. This discovery underscored the complexity of nAChR pharmacology and cemented α-CTx ImI’s role in differentiating receptor subsites. Its synthesis and commercial availability post-1999 accelerated neuroscience research, enabling studies on α7 nAChR roles in synaptic plasticity, cognitive function, and neuroprotection [5] [7].

Role in Venom Ecology of Conus imperialis

Within the venom ecology of Conus imperialis, α-CTx ImI functions as a precision neurotoxic weapon evolved for the rapid immobilization of molluscan prey—primarily other gastropods and opisthobranchs. C. imperialis employs a "sting-and-stalk" hunting strategy, deploying its harpoon-like radular tooth to inject venom that induces immediate paralysis [6] [9]. This strategy demands venom components that disrupt neuromuscular signaling with exceptional speed and specificity. α-CTx ImI fulfills this role by targeting postsynaptic nAChRs in the prey's nervous system, competitively blocking acetylcholine binding and preventing depolarization [7] [10]. The ensuing inhibition of excitatory neurotransmission leads to flaccid paralysis, allowing the slow-moving snail to consume its immobilized prey [6] [9]. This mechanism is complemented by other conotoxins in the venom cocktail targeting voltage-gated ion channels (e.g., Na⁺, Ca²⁺), ensuring complete prey subjugation.

The biochemical efficiency of α-CTx ImI is amplified by its compact structure and resistance to proteolysis. Its small size (1.4 kDa) enables rapid diffusion to target receptors, while the rigid disulfide framework protects against peptidase degradation in the prey's hemolymph or tissues [6] [10]. Notably, the venom duct of C. imperialis expresses specialized endoplasmic reticulum (ER)-resident enzymes that optimize ImI's folding and stability. Protein-disulfide isomerase (PDI) and peptidyl-prolyl isomerase (PPI) catalyze the oxidation and isomerization of disulfide bonds, ensuring high yields of the bioactive globular isomer (Cys²-Cys⁸ and Cys³-Cys¹² connectivity) [6]. Intriguingly, these enzymes also facilitate the formation of a non-native "ribbon" isomer (Cys²-Cys³ and Cys⁸-Cys¹² connectivity), detected in crude venom. This suggests potential functional diversification, where alternative isomers may target distinct receptors or modulate venom efficacy [6]. The coexistence of ImI and ImII in the same venom further exemplifies C. imperialis's strategy of deploying structurally similar toxins with non-overlapping receptor microsite specificity. While ImI occupies the α-bungarotoxin site at the α7 subunit interface, ImII binds an adjacent region, collectively enhancing venom efficacy by blocking multiple inhibitory pathways [1] [8]. This combinatorial pharmacology minimizes prey adaptation and broadens the range of susceptible targets, reflecting an elegant evolutionary adaptation for neurochemical warfare.

Table 2: Experimentally Validated Alpha-Conotoxin ImI Analogs with Enhanced Properties

AnalogSequence ModificationTarget nAChRKey Pharmacological ImprovementReference Source
PnIA[R9, L10]Position 9: Arg; Position 10: Leuα7Nanomolar affinity (vs. µM for wild-type); slow wash-out kinetics [3]
ImI-5OHHydroxyproline substitutionα7Enhanced conformational stability [4]
PST-guided mutantsSurface charge optimizationα7Improved electrostatic complementarity [3] [10]
Cyclized ImIBackbone cyclizationα7Resistance to proteolysis; oral bioavailability potential [4] [10]
Lipo-ImIN-terminal lipidationα7Enhanced membrane penetration [4]

Properties

CAS Number

156467-85-5

Product Name

alpha-Conotoxin imi

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

Molecular Formula

C52H82N20O15S4

Molecular Weight

1355.6 g/mol

InChI

InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

IFMXNBRHEQLZMI-VAYQAVKTSA-N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN

Solubility

Soluble in DMSO

Synonyms

alpha-conotoxin ImI
alpha-CTx-ImI
Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2
glycyl-cysteinyl-cysteinyl-seryl-asparginyl-prolyl-arginyl-cysteinyl-alanyl-tryptophyl-arginyl-cysteinamide

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.